molecular formula C9H12N2O2 B1446670 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid CAS No. 1551554-37-0

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid

Cat. No.: B1446670
CAS No.: 1551554-37-0
M. Wt: 180.2 g/mol
InChI Key: SQEXEIFPEAOWMI-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The acetic acid moiety is then introduced through subsequent reactions, such as esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • tert-butyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate

Uniqueness

2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid stands out due to its unique pyrazolo[1,5-a]pyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials.

Properties

IUPAC Name

2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEXEIFPEAOWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1551554-37-0
Record name 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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